molecular formula C12H11FN2OS B5143374 2-(2-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-(2-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5143374
M. Wt: 250.29 g/mol
InChI Key: VOAPUUYSIQRPOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole and fluorophenyl-containing acetamides involves complex organic reactions, aiming to achieve precise structural configurations and functionalities. Studies on similar compounds, such as the synthesis of various acetamide derivatives, provide insights into potential synthetic pathways that could be applied to the target compound. For instance, the synthesis of novel acetamides with anti-inflammatory activity and specific substituted acetamide derivatives highlights the methodologies that could potentially be adapted for synthesizing "2-(2-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide" (Sunder & Maleraju, 2013); (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including the arrangement of fluorophenyl and thiazolyl groups, significantly influences their chemical properties and reactivity. Crystallographic studies of related compounds, such as 2-chloro-N-(4-phenyl-1,3-thia­zol-2-yl)acetamide, reveal the geometric features and intermolecular interactions that could be present in the target compound (Saravanan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives depends on the functional groups present in the molecule. Studies on the chemical activity, charge transfer, and electronic properties of similar molecules provide insights into the reactivity patterns that "2-(2-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide" might exhibit (Ekici et al., 2020).

Physical Properties Analysis

The physical properties of a compound, including its crystalline structure, melting point, and solubility, are determined by its molecular structure. The crystallographic analysis of related acetamide derivatives offers a basis for predicting the physical characteristics of the target molecule (Boechat et al., 2011).

Chemical Properties Analysis

The chemical properties, such as acidity (pKa), stability, and solubility in various solvents, are crucial for understanding the compound's behavior in chemical reactions and potential applications. Research on the pKa determination and solubility of similar compounds provides valuable data that could be extrapolated to "2-(2-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide" (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(2-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-8-7-17-12(14-8)15-11(16)6-9-4-2-3-5-10(9)13/h2-5,7H,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAPUUYSIQRPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

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